2-(Thiophen-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.71 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(Thiophen-3-yl)ethanol. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 2-(Thiophen-3-yl)ethanol is reacted with chlorosulfonic acid at low temperatures to form the sulfonyl chloride derivative.
Purification: The crude product is purified by recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thiophene Derivatives: Formed through oxidation or reduction of the thiophene ring.
Scientific Research Applications
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The thiophene ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonyl chloride
- Thiophene-3-sulfonyl chloride
- 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride
Uniqueness
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to other thiophene derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-thiophen-3-ylethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIKMGHOCOINDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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